molecular formula C7H3BrF4 B107764 4-Bromo-2-fluorobenzotrifluoride CAS No. 142808-15-9

4-Bromo-2-fluorobenzotrifluoride

Cat. No. B107764
Key on ui cas rn: 142808-15-9
M. Wt: 243 g/mol
InChI Key: OEPBVXQEVBURGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08084479B2

Procedure details

To a 250 mL round-bottomed flask was added 4-bromo-2-fluoro-1-(trifluoromethyl)benzene (12 mL, 50 mmol) and DMF (4.0 mL, 50 mmol). The solution was stirred at 0° C. and treated with sodium methoxide (4 g, 75 mmol). The reaction mixture was stirred at room temperature for 30 minutes and 60° C. for 2 hours. The resulting milky suspension was quenched with ice at 0° C. and the separated aqueous layer was extracted with EtOAc (3×50 mL). The combined organic layers were washed with saturated sodium chloride (1×25 mL), dried over Na2SO4, and concentrated to give the crude residue which was purified with flash column chromatography ((5%→20% EtOAc in hexane) to provide 4-bromo-2-methoxy-1-(trifluoromethyl)benzene (5.80 g, 46% yield) as a light yellow oil. m/z (%): 256.1.2 (100%, M++H).
Quantity
12 mL
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
4 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([F:11])([F:10])[F:9])=[C:4](F)[CH:3]=1.CN([CH:16]=[O:17])C.C[O-].[Na+]>>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([F:11])([F:10])[F:9])=[C:4]([O:17][CH3:16])[CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
12 mL
Type
reactant
Smiles
BrC1=CC(=C(C=C1)C(F)(F)F)F
Name
Quantity
4 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
sodium methoxide
Quantity
4 g
Type
reactant
Smiles
C[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The solution was stirred at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at room temperature for 30 minutes and 60° C. for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The resulting milky suspension was quenched with ice at 0° C.
EXTRACTION
Type
EXTRACTION
Details
the separated aqueous layer was extracted with EtOAc (3×50 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with saturated sodium chloride (1×25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give the crude residue which
CUSTOM
Type
CUSTOM
Details
was purified with flash column chromatography ((5%→20% EtOAc in hexane)

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)C(F)(F)F)OC
Measurements
Type Value Analysis
AMOUNT: MASS 5.8 g
YIELD: PERCENTYIELD 46%
YIELD: CALCULATEDPERCENTYIELD 45.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.